molecular formula C11H14FNO B8522849 2-Fluoro-3-(oxepan-4-yl)pyridine

2-Fluoro-3-(oxepan-4-yl)pyridine

Cat. No.: B8522849
M. Wt: 195.23 g/mol
InChI Key: HIULQSCOIRFFSL-UHFFFAOYSA-N
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Description

2-Fluoro-3-(oxepan-4-yl)pyridine is a fluorinated pyridine derivative featuring a seven-membered oxepane ring at the 3-position and a fluorine atom at the 2-position. Its molecular formula is C₁₀H₁₃FNO, with a molecular weight of 182.21 g/mol. The oxepane substituent introduces steric bulk and moderate lipophilicity, while the fluorine atom enhances electronic effects, influencing reactivity and binding interactions.

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

2-fluoro-3-(oxepan-4-yl)pyridine

InChI

InChI=1S/C11H14FNO/c12-11-10(4-1-6-13-11)9-3-2-7-14-8-5-9/h1,4,6,9H,2-3,5,7-8H2

InChI Key

HIULQSCOIRFFSL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCOC1)C2=C(N=CC=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties
2-Fluoro-3-(oxepan-4-yl)pyridine C₁₀H₁₃FNO 182.21 -F (2), -oxepan-4-yl (3) Moderate lipophilicity, steric bulk
2-Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine C₉H₁₀FN₂O 196.19 -F (2), -azetidinylmethoxy (3) Compact substituent, high receptor affinity
2-Fluoro-3-(trifluoromethyl)pyridine C₆H₃F₄N 165.08 -F (2), -CF₃ (3) High electronegativity, low steric hindrance
4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine C₁₂H₈FNO₃ 249.20 -F (phenyl), -COOH, -OH Polar, acidic functional groups

Key Observations :

  • Lipophilicity : The oxepane ring increases lipophilicity (logP ~2.5 estimated) compared to the polar carboxyl/hydroxyl groups in the 4-carboxy derivative (logP ~1.2) .
  • Electronic Effects : The trifluoromethyl group in 2-Fluoro-3-(trifluoromethyl)pyridine enhances electron-withdrawing effects, altering reactivity in substitution reactions .

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